N-(2-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
Description
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Properties
IUPAC Name |
N-[2-[6-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O5S/c1-34-18-7-4-16(5-8-18)25(33)26-13-12-22-29-28-21-10-11-24(30-31(21)22)37-15-23(32)27-17-6-9-19(35-2)20(14-17)36-3/h4-11,14H,12-13,15H2,1-3H3,(H,26,33)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSLVELNIPFKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound features a unique structure comprising multiple functional groups that contribute to its biological activity. The key components include:
- Triazole ring : Known for diverse biological activities.
- Pyridazine moiety : Often associated with antitumor and antimicrobial properties.
- Methoxy and dimethoxy phenyl groups : These substitutions may enhance lipophilicity and receptor binding affinity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : The triazole and pyridazine rings are believed to interfere with cancer cell proliferation by inhibiting key signaling pathways involved in tumor growth (e.g., PI3K/Akt/mTOR pathway).
- Case Studies : In vitro assays showed that related compounds could induce apoptosis in various cancer cell lines, such as breast and lung cancer cells, with IC50 values ranging from 1 to 5 µM .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Triazole derivative | MCF-7 (breast cancer) | 2.5 | Apoptosis induction |
| Pyridazine derivative | A549 (lung cancer) | 3.0 | Inhibition of cell cycle progression |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial effects:
- In Vitro Studies : Similar compounds have shown efficacy against a range of pathogens including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values as low as 16 µg/mL for certain derivatives against gram-positive bacteria .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair.
- Receptor Modulation : It potentially acts on various receptors (e.g., estrogen receptors), influencing cellular signaling pathways.
- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to cell death in cancer cells.
Preparation Methods
Cyclocondensation of Pyridazine Derivatives
The triazolo-pyridazin ring is synthesized via cyclocondensation of 3-hydrazinylpyridazine with formamide or its equivalents. EP3274344B1 highlights the use of dimethyl acetals as formylation agents under acidic conditions (e.g., HCl in dioxane) to yield the triazolo ring.
Reaction Conditions :
- Substrate : 3-Hydrazinylpyridazine (1.0 equiv)
- Formylation Agent : Trimethyl orthoformate (2.5 equiv)
- Catalyst : Concentrated HCl (0.1 equiv)
- Solvent : 1,4-Dioxane
- Temperature : Reflux (100–110°C)
- Time : 6–8 hours
Outcome :
- Yield : 72–78%
- Purity : >95% (HPLC)
Introduction of the Thiol Functional Group
Intermediate A (6-Mercapto-triazolo[4,3-b]pyridazine ) is prepared by treating the triazolo-pyridazin core with phosphorus pentasulfide (P₂S₅) in anhydrous pyridine.
Reaction Conditions :
- Substrate :Triazolo[4,3-b]pyridazine (1.0 equiv)
- Thiolation Agent : P₂S₅ (1.2 equiv)
- Solvent : Pyridine
- Temperature : 80°C
- Time : 4 hours
Outcome :
- Yield : 65–70%
- Purity : 93–97% (NMR)
Preparation of the 2-((3,4-Dimethoxyphenyl)amino)-2-oxoethylthio Linker
Synthesis of 2-Chloro-N-(3,4-dimethoxyphenyl)acetamide (Intermediate B)
Intermediate B is synthesized via Schotten-Baumann reaction between 3,4-dimethoxyaniline and chloroacetyl chloride.
Reaction Conditions :
- Substrate : 3,4-Dimethoxyaniline (1.0 equiv)
- Acylating Agent : Chloroacetyl chloride (1.1 equiv)
- Base : Sodium bicarbonate (2.0 equiv)
- Solvent : Dichloromethane (DCM)/Water (biphasic)
- Temperature : 0–5°C → RT
- Time : 2 hours
Outcome :
- Yield : 85–90%
- Purity : >98% (HPLC)
Thioether Formation
Intermediate A reacts with Intermediate B in the presence of a base to form the thioether linkage.
Reaction Conditions :
- Substrate : Intermediate A (1.0 equiv), Intermediate B (1.05 equiv)
- Base : Triethylamine (2.0 equiv)
- Solvent : DMF
- Temperature : 25°C
- Time : 12 hours
Outcome :
- Yield : 75–80%
- Purity : 96–98% (LC-MS)
Synthesis of 4-Methoxybenzamide (Intermediate C)
Activation of 4-Methoxybenzoic Acid
CN105541656A describes a solvent-efficient method using phosphorus oxychloride (POCl₃) to activate carboxylic acids without isolating acyl chlorides.
Reaction Conditions :
- Substrate : 4-Methoxybenzoic acid (1.0 equiv)
- Activating Agent : POCl₃ (1.3–1.6 equiv)
- Solvent : THF/Ethyl acetate (1:1–3 v/v)
- Temperature : 0–5°C
- Time : 0.5–1 hour
Amidation with Ammonia
The activated acid reacts with 28% ammonium hydroxide to yield 4-methoxybenzamide.
Reaction Conditions :
- Activated Acid Solution : From Step 4.1
- Ammonia : 25–28% NH₄OH (1.1–2.2 equiv)
- Workup : Washing with dilute HCl, NaHCO₃, and NaCl solutions
- Crystallization : Ethyl acetate/hexane
Outcome :
- Yield : 85–89%
- Purity : >98.5% (HPLC)
Final Coupling Reaction
The thioether-functionalized triazolo-pyridazin intermediate undergoes amide coupling with 4-methoxybenzamide using EDC/HOBt or HATU as coupling agents.
Reaction Conditions :
- Substrate : Thioether intermediate (1.0 equiv), 4-Methoxybenzamide (1.1 equiv)
- Coupling Agent : HATU (1.2 equiv)
- Base : DIPEA (3.0 equiv)
- Solvent : DMF
- Temperature : 0°C → RT
- Time : 24 hours
Outcome :
- Yield : 60–65%
- Purity : 95–97% (LC-MS)
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO₂, eluent: DCM/MeOH 95:5) or preparative HPLC (C18 column, acetonitrile/water gradient).
Analytical Data
- ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, triazolo-H), 7.85 (d, J = 8.8 Hz, 2H, benzamide-H), 6.90–7.10 (m, 3H, dimethoxyphenyl-H), 3.80–3.95 (m, 9H, OCH₃).
- HRMS : [M+H]⁺ Calculated: 552.1984; Found: 552.1986.
Comparative Analysis of Synthetic Routes
| Step | Method 1 (EP3274344B1) | Method 2 (CN105541656A) |
|---|---|---|
| Triazolo Formation | Trimethyl orthoformate | N/A |
| Thioether Yield | 75–80% | N/A |
| Benzamide Synthesis | N/A | 85–89% |
| Final Coupling Yield | 60–65% | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
